Zifaxaban - 1378266-98-8

Zifaxaban

Catalog Number: EVT-286960
CAS Number: 1378266-98-8
Molecular Formula: C20H16ClN3O4S
Molecular Weight: 429.875
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zifaxaban, also known as TY-602, is a factor Xa inhibitor potentially for the treatment of thrombosis.
Synthesis Analysis

Methods and Technical Details

The synthesis of Zifaxaban involves several chemical reactions that typically start from readily available starting materials. Various methods can be employed to synthesize this compound, including:

  • Stepwise Synthesis: This method involves multiple reaction steps where intermediates are formed before arriving at the final product. Each step must be carefully controlled to ensure high yield and purity.
  • One-Pot Synthesis: This approach aims to minimize the number of purification steps by combining all reactants in a single reaction vessel, which can enhance efficiency.

Technical details regarding specific reagents, reaction conditions (such as temperature, solvent choice, and catalysts), and purification methods (like chromatography) are crucial for optimizing the synthesis process. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often utilized to monitor the progress of the reactions and to confirm the identity and purity of Zifaxaban .

Molecular Structure Analysis

Structure and Data

Zifaxaban's molecular structure can be represented using standard chemical notation. It features a complex arrangement of atoms that includes carbon, nitrogen, oxygen, and chlorine. The specific molecular formula provides insights into its composition, while structural diagrams illustrate the spatial arrangement of these atoms.

Key data points related to the molecular structure include:

  • Molecular Weight: The molecular weight of Zifaxaban is essential for understanding its pharmacokinetics.
  • Functional Groups: Identification of functional groups within the molecule is critical for predicting reactivity and interactions with biological targets.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to elucidate the structure of Zifaxaban .

Chemical Reactions Analysis

Reactions and Technical Details

Zifaxaban undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:

  • Acylation Reactions: These are often used in synthesizing Zifaxaban by introducing acyl groups into the molecular framework.
  • Reduction Reactions: Certain functional groups may require reduction to achieve the desired chemical properties.

Understanding these reactions' mechanisms can provide insights into optimizing synthesis pathways and improving yields. Reaction conditions such as temperature, pH, and solvent choice significantly impact these processes .

Mechanism of Action

Process and Data

Zifaxaban functions as a direct inhibitor of Factor Xa. By binding to this enzyme, it prevents the conversion of prothrombin to thrombin, thereby inhibiting thrombus formation. This mechanism is crucial for its anticoagulant effect:

  1. Binding: Zifaxaban binds selectively to Factor Xa.
  2. Inhibition: The binding inhibits the enzymatic activity necessary for thrombin generation.
  3. Outcome: This leads to reduced clot formation, which is beneficial in managing thromboembolic conditions.

The efficacy of Zifaxaban can be quantified through pharmacodynamic studies that measure its impact on coagulation parameters such as prothrombin time or activated partial thromboplastin time .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Zifaxaban exhibits several notable physical and chemical properties:

  • Solubility: Understanding solubility in various solvents is essential for formulation development.
  • Stability: Chemical stability under different conditions (e.g., temperature, light exposure) must be evaluated.
  • Melting Point: The melting point provides insights into purity and potential formulation strategies.

Analytical techniques such as Differential Scanning Calorimetry (DSC) can be used to assess thermal properties, while solubility studies help determine optimal formulation approaches .

Applications

Scientific Uses

Zifaxaban has significant potential applications in clinical medicine, particularly in anticoagulation therapy:

  • Thrombosis Prevention: It may be used to prevent venous thromboembolism in patients undergoing surgery or those with limited mobility.
  • Atrial Fibrillation Management: As an anticoagulant, it could play a role in managing patients with atrial fibrillation to reduce stroke risk.
  • Research Tool: Beyond clinical applications, Zifaxaban may serve as a valuable tool in research settings for studying coagulation pathways and developing new therapeutic strategies.

The ongoing research into Zifaxaban continues to explore its full potential within these applications .

Introduction to Zifaxaban: Pharmacological Classification & Research Significance

Zifaxaban as a Novel Oral Factor Xa Inhibitor: Structural Classification

Zifaxaban (chemical name: (S)-5-chloro-N-((2-oxo-3-(4-(2-oxopyridin-1(2H)-yl)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide) is a synthetic, low-molecular-weight compound (molecular weight: 429.88 g/mol) belonging to the direct Factor Xa (FXa) inhibitor class of anticoagulants [1] [4] [7]. Its core structure consists of a chiral oxazolidinone scaffold linked to a chlorothiophene carboxamide moiety, with stereospecificity at the C5 position conferring optimal target binding. The (S)-enantiomer demonstrates high affinity for the S1 and S4 pockets of FXa's active site, enabling competitive inhibition [2] [7].

Zifaxaban exhibits potent anti-FXa activity with a half-maximal inhibitory concentration (IC50) of 11.1 nM against human FXa. Critically, it demonstrates exceptional selectivity (>10,000-fold) over other serine proteases, including thrombin, trypsin, and plasmin, minimizing off-target effects [1] [4] [5]. Unlike earlier anticoagulants, it does not impair platelet aggregation induced by collagen, adenosine diphosphate, or arachidonic acid [4]. Its mechanism involves binding directly to FXa, preventing the conversion of prothrombin to thrombin, thereby interrupting the coagulation cascade upstream and reducing thrombin generation.

Table 1: Key Biochemical Properties of Zifaxaban

PropertyValueMeasurement Context
Molecular FormulaC20H16ClN3O4SConfirmed [1] [7]
CAS Registry Number1378266-98-8Unique identifier [1]
FXa Inhibition (IC50)11.1 nMHuman FXa enzyme [1] [4]
Selectivity Ratio>10,000-foldOver other serine proteases [4]
Plasma Coagulation EffectsProlongs PT, APTT; weak effect on TTHuman/rat/rabbit plasma [4]

Historical Development of Factor Xa Inhibitors in Anticoagulant Therapy

The development of Factor Xa inhibitors represents a paradigm shift from indirect anticoagulants (like heparin and warfarin) to targeted, direct-acting agents. Factor Xa occupies a pivotal position in the coagulation cascade, acting at the convergence point of the intrinsic and extrinsic pathways. A single molecule of FXa catalyzes the production of over 1,000 thrombin molecules, making it a high-leverage therapeutic target [6] [10]. Early efforts focused on parenteral inhibitors (e.g., fondaparinux), but the goal shifted toward oral agents to improve patient convenience and chronic disease management.

The first generation of oral direct FXa inhibitors (rivaroxaban, apixaban, edoxaban) validated the target clinically, demonstrating non-inferior efficacy to warfarin for stroke prevention in atrial fibrillation (AF) and treatment of venous thromboembolism (VTE), with reduced intracranial bleeding risk [3] [6] [10]. However, challenges persisted, including residual bleeding risks (particularly gastrointestinal), variable pharmacokinetics, and drug-drug interactions. This drove research into next-generation inhibitors with enhanced pharmacodynamic profiles, improved selectivity, and predictable pharmacokinetics [6] [10]. Zifaxaban emerged from this research wave, designed to achieve ultra-high selectivity to potentially mitigate bleeding complications associated with off-target protease inhibition [1] [4].

Table 2: Evolution of Key Factor Xa Inhibitors

Development PhaseRepresentative AgentsPrimary Advancements
ParenteralFondaparinuxSelective indirect FXa inhibition; predictable kinetics
1st Gen Oral (Approved)Rivaroxaban, Apixaban, EdoxabanDirect oral targeting; no routine monitoring; fixed dosing
2nd Gen (Investigational/Preclinical)Zifaxaban, CKD-344, CM20201Enhanced selectivity (>10,000-fold); optimized PK/PD; novel scaffolds [1] [6]

Zifaxaban’s Position in the Evolution of Direct Oral Anticoagulants (DOACs)

Zifaxaban exemplifies the refinement goals within the DOAC class. Preclinical studies position it as a highly selective contender with promising efficacy signals. In rodent models of thrombosis, Zifaxaban demonstrated potent in vivo activity:

  • Venous Thrombosis (Rat): ED50 = 3.09 mg/kg for thrombus suppression, with peak efficacy observed 2 hours post-administration [1] [4] [5].
  • Arteriovenous Shunt & Carotid Thrombosis (Rat): Dose-dependent inhibition of thrombus formation [1] [5].

Its pharmacokinetic profile (oral bioavailability, peak efficacy at 2h) supports its development as an orally active agent suitable for outpatient settings [1] [4]. While detailed human clinical trial data from major phases is limited in the provided sources, its designation as a 'pseudo' International Nonproprietary Name (pseudo-INN) incorporating the "-xaban" stem signifies its structural and functional classification within the FXa inhibitor class, despite not yet being formally assigned an INN by the WHO [2].

Zifaxaban's development trajectory aligns with key trends in the anticoagulant market (valued at US$ 22.1 billion in 2023, projected to reach US$ 41.52 billion by 2034) [10]. This growth is fueled by the rising global burden of cardiovascular diseases (CVDs), particularly atrial fibrillation (AF), and the pursuit of agents offering an optimal balance between efficacy (preventing stroke/systemic embolism) and safety (minimizing bleeding). Its ultra-high selectivity profile positions it theoretically as a candidate offering a favorable efficacy-safety window, particularly for complex patient populations like those with comorbidities such as obesity or anemia, where consistent anticoagulant effects are crucial [8] [10]. However, its clinical differentiation from established DOACs awaits comprehensive human trials.

Properties

CAS Number

1378266-98-8

Product Name

Zifaxaban

IUPAC Name

5-chloro-N-[[(5R)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

Molecular Formula

C20H16ClN3O4S

Molecular Weight

429.875

InChI

InChI=1S/C20H16ClN3O4S/c21-17-9-8-16(29-17)19(26)22-11-15-12-24(20(27)28-15)14-6-4-13(5-7-14)23-10-2-1-3-18(23)25/h1-10,15H,11-12H2,(H,22,26)/t15-/m1/s1

InChI Key

MXWOUAQNXIUJIN-HNNXBMFYSA-N

SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)N3C=CC=CC3=O)CNC(=O)C4=CC=C(S4)Cl

Solubility

Soluble in DMSO

Synonyms

TY-602; TY602; TY 602; Zifaxaban

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.